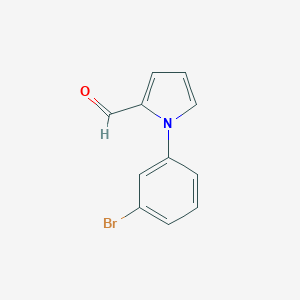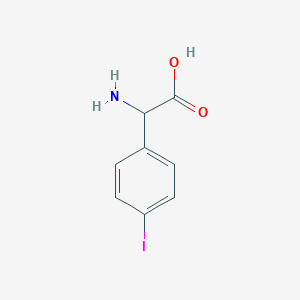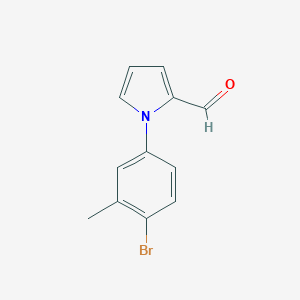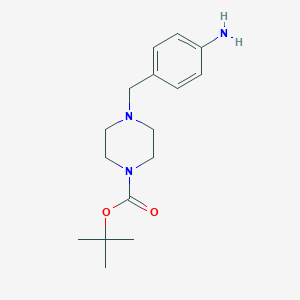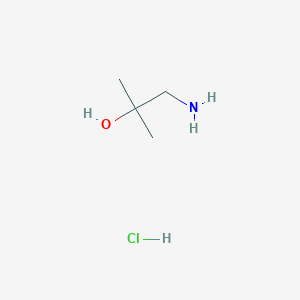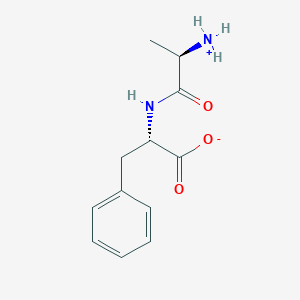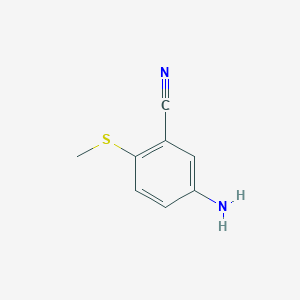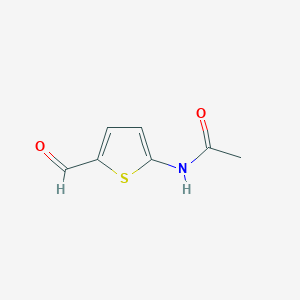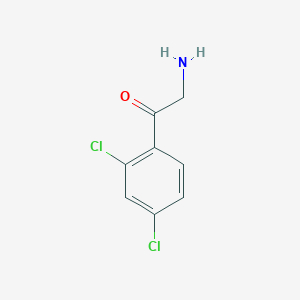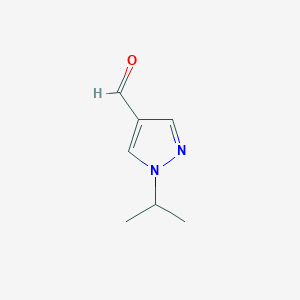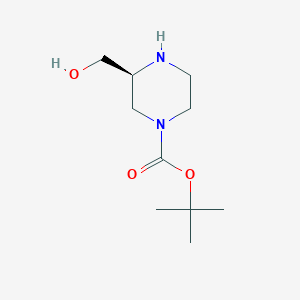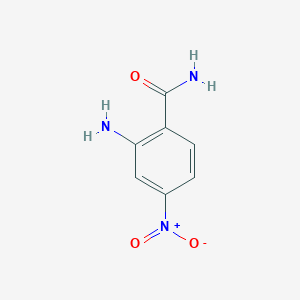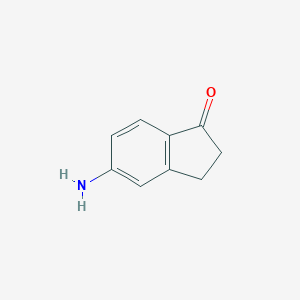
5-Aminoindan-1-one
Overview
Description
5-Aminoindan-1-one is an organic compound with the empirical formula C9H9NO . It is a solid substance and is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular weight of this compound is 147.17 g/mol . The SMILES string representation is Nc1ccc2C(=O)CCc2c1 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 147.17 g/mol . The compound’s InChI key is HODOSJNSRPXYBH-UHFFFAOYSA-N .
Scientific Research Applications
Pharmacological Profiles and Potential Applications
- 5-Aminoindan-1-one derivatives like 2-aminoindane are being explored for their potential as psychoactive substances. Their properties as rigid analogues of amphetamine make them subjects of interest in the study of 'legal highs' and their pharmacological effects (Sainsbury et al., 2011).
- Studies on compounds derived from 2-aminoindan, such as indacaterol, have shown promise in the development of inhaled ultralong-acting bronchodilators, indicating their potential therapeutic applications in respiratory disorders (Baur et al., 2010).
- The compound 5-Iodo-2-aminoindan (5-IAI) has been studied for its MDMA-like effects, providing insights into its potential risks and psychoactive properties (Coppola & Mondola, 2013).
Chemical Properties and Reactivity
- Research on hydroxy-1-aminoindans has highlighted their chemical stability and reactivity, which is significantly influenced by the position and orientation of the OH group relative to the amino moiety. This information is crucial for the development of stable and reactive compounds for various applications (Herzig et al., 2006).
- The study of novel 5-dimethylamino-1- and 2-indanyl uracil derivatives, involving 5-dimethylamino-1-aminoindan, has contributed to understanding the thermal decomposition and reaction mechanisms of such compounds, thus aiding in the synthesis of biologically relevant molecules (Ulanenko et al., 2006).
Neuroprotective Properties
- Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil respectively, have shown neuroprotective properties in vitro. These findings suggest their potential in treating neurodegenerative disorders (Bar‐Am et al., 2007).
Synthesis and Structure-Activity Relationships
- The synthesis and pharmacological evaluation of compounds like dopamine D(3) receptor antagonists derived from 5,6-dimethoxy-2-aminoindan illustrate the importance of structure-activity relationships in developing drugs with potential antipsychotic properties (Haadsma-Svensson et al., 2001).
- The preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography demonstrates the potential of AIDA as a metabotropic glutamate receptor (mGluR) 1 antagonist, highlighting its significance in pharmacological research (Natalini et al., 2004).
Mechanism of Action
Safety and Hazards
5-Aminoindan-1-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment (long-term, Chronic Category 3) . It is harmful if swallowed or inhaled, and it can cause harm in contact with skin . It is also harmful to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
5-Aminoindan-1-one has been identified as a highly potent inhibitor of serotonin (5-HT) and dopamine (DA) reuptake . This suggests that it interacts with enzymes and proteins involved in the reuptake process of these neurotransmitters .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to restore normal motor activity in models of acute drug-induced dopaminergic dysfunction . It also has potential neuroprotective effects, suggesting that it may contribute to the overall neuroprotective and antiapoptotic effects of its parent compound, rasagiline .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been found to increase non-vesicular release of 5-HT, DA, and norepinephrine (NE) . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, lower doses of this compound have been found to produce a rapid onset of locomotor depression, while higher doses result in a slower onset of locomotor stimulation .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, in Swiss-Webster mice, lower doses of this compound produced a rapid onset of locomotor depression, while higher doses resulted in a slower onset of locomotor stimulation .
Transport and Distribution
Given its role in neurotransmitter metabolism, it is likely that it interacts with transporters or binding proteins involved in these processes .
Subcellular Localization
Given its biochemical properties and effects on cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .
properties
IUPAC Name |
5-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSJNSRPXYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310305 | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3470-54-0 | |
| Record name | 3470-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



